molecular formula C19H17ClN2OS B2883724 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-40-0

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2883724
CAS No.: 896615-40-0
M. Wt: 356.87
InChI Key: OKMPIYNIPFLHAA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The compound, 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

For instance, some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated potent effects on human tumor cell lines .

Action Environment

The physicochemical properties of thiazole derivatives, such as their solubility and specific gravity, may influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the reaction of m-tolylthiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and m-tolyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzoyl chlorides. The process generally follows these steps:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The thiazole derivative is then reacted with benzoyl chloride in the presence of a base to form the amide bond.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines such as HeLa and MCF-7 have shown that it induces apoptosis and exhibits cytotoxic effects. The IC50 values for cell viability assays were reported to be approximately 25 µM, indicating moderate potency against these cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several thiazole derivatives, including this compound), against a panel of microbial pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Other Thiazoles16 - 64Various Gram-negative

Study 2: Anticancer Activity

In another study focusing on anticancer efficacy, this compound was tested on HeLa cells. The compound's ability to induce apoptosis was assessed using flow cytometry.

Treatment Concentration (µM)% Cell Viability
0100
1080
2550
5030

The data indicate a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Properties

IUPAC Name

3-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPIYNIPFLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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